molecular formula C19H17BrN4O2S2 B2891449 3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392294-38-1

3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2891449
CAS RN: 392294-38-1
M. Wt: 477.4
InChI Key: AYVZIHDXEIVFNE-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Quantum Yield: Compounds with structural similarities, particularly those involving thiadiazole scaffolds, have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for photodynamic therapy applications, especially in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide and thiadiazole have shown remarkable potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Novel Schiff’s Bases: The facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups has led to compounds evaluated for in vitro anticancer activity against a panel of human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, indicating the significance of thiadiazole and benzamide moieties in developing potential anticancer agents (Tiwari et al., 2017).

Catalytic Applications

  • Synthesis Catalyst: N-bromo sulfonamide compounds have been used as catalysts in various synthesis reactions, demonstrating the versatility of thiadiazole derivatives in facilitating chemical transformations. For example, a novel N-bromo sulfonamide reagent was synthesized and characterized, showing efficiency in catalyzing the synthesis of bis(pyrazol-5-ol)s via a pseudo five-component condensation reaction (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Inhibition of Carbonic Anhydrases

  • Enzyme Inhibition: Acridine-acetazolamide conjugates, incorporating thiadiazole units, have been investigated as inhibitors of carbonic anhydrases, essential for various physiological processes. These compounds showed inhibition in low micromolar and nanomolar ranges, suggesting their potential for therapeutic applications (Ulus et al., 2016).

properties

IUPAC Name

3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVZIHDXEIVFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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